molecular formula C14H21BrS2 B1589030 1-Bromo-3,5-bis(tert-butylthio)benzene CAS No. 795274-44-1

1-Bromo-3,5-bis(tert-butylthio)benzene

Cat. No. B1589030
M. Wt: 333.4 g/mol
InChI Key: VLQVYTYMAXNJGM-UHFFFAOYSA-N
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Description

“1-Bromo-3,5-bis(tert-butylthio)benzene” is an organic compound with the molecular formula C14H21BrS2 and a molecular weight of 333.35 g/mol . It is also known by the IUPAC name "1-bromo-3,5-bis(tert-butylsulfanyl)benzene" .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3,5-bis(tert-butylthio)benzene” consists of a benzene ring substituted with a bromine atom and two tert-butylthio groups . The InChI key for this compound is VLQVYTYMAXNJGM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-Bromo-3,5-bis(tert-butylthio)benzene” is a solid at 20 degrees Celsius . It is soluble in toluene .

Scientific Research Applications

Synthesis and Reactivity

  • Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, has been used as a starting material in organometallic synthesis. It enables a range of synthetically useful reactions through intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

  • C-S Cross Coupling : In the synthesis of benzo[1,2-d;4,5-d']bis[1,3]dithioles, tert-butyl aryl sulfides are key intermediates, typically obtained using tert-butyl thiol. An odorless surrogate for tert-butyl thiol has been used for C-S bond formation, resulting in high yields of tert-butyl aryl sulfides, a crucial step in producing these dithioles (Kopp, Schiemann & Fleck, 2020).

  • Crystal Structures : The crystal structures of derivatives of 1-bromo-3,5-bis(1,3-oxazolin-2-yl)benzene, another closely related compound, have been analyzed. These structures exhibit features like hydrogen bonding and π–π interactions (Stein, Hoffmann & Fröba, 2015).

Chemical Synthesis and Analysis

  • Synthesis of Complex Molecules : In the synthesis of 1,2,4,5-tetahydrodicyclobuta[b,d]thiophene, bromo ketones are used, and reactions like intramolecular pinacol coupling and Diels-Alder reactions are employed. This showcases the role of bromo-substituted compounds in forming complex molecules (Nakayama & Kuroda, 1993).

  • Development of Catalysts : Compounds such as 1-bromo-3,5-bis(ferrocenylethynyl)benzene are synthesized for their potential use in developing new catalysts. These catalysts can undergo processes like electrochemical oxidation, indicating their utility in chemical synthesis (Fink et al., 1997).

  • Asymmetric Hydrogenation : In the context of asymmetric hydrogenation, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been synthesized. These are used in catalysts for the hydrogenation of functionalized alkenes, demonstrating the utility of bromo-substituted compounds in asymmetric synthesis (Imamoto et al., 2012).

Safety And Hazards

Handling of “1-Bromo-3,5-bis(tert-butylthio)benzene” should be performed in a well-ventilated place. Suitable protective equipment should be worn to prevent dispersion of dust. Contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

1-bromo-3,5-bis(tert-butylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrS2/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQVYTYMAXNJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC(=CC(=C1)Br)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471530
Record name 1-Bromo-3,5-bis(tert-butylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,5-bis(tert-butylthio)benzene

CAS RN

795274-44-1
Record name 1-Bromo-3,5-bis(tert-butylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Kahrs, M Schmidtmann, MS Wickleder… - European Journal of …, 2018 - Wiley Online Library
Sulfonic acids serve as interesting, yet not intensively studied alternatives to carboxylic acids as linker units in coordination polymers. In this study, we present the synthesis of hybrid …

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